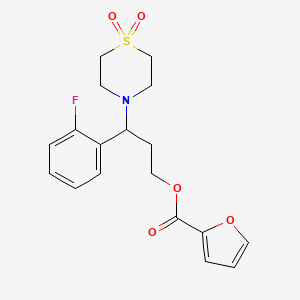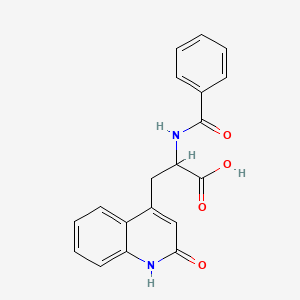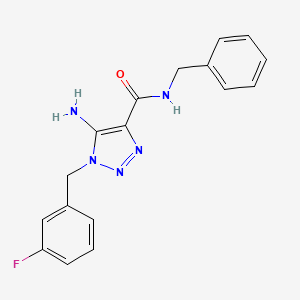
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the triazole moiety via an ethyl linker
Méthodes De Préparation
The synthesis of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Click Chemistry: The triazole ring is often introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Aldehyde Introduction: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(2-(Piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.
1-(2-(Morpholin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a morpholine ring, which introduces different electronic and steric properties.
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde: Features a pyrrolidine ring, leading to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJWCZAKHHVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)





![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)


